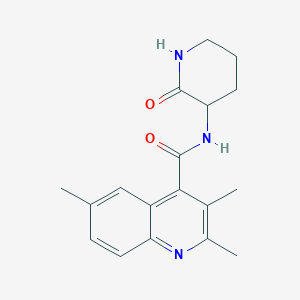

2,3,6-三甲基-N-(2-氧代-3-哌啶基)-4-喹啉甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of quinoline derivatives typically involves complex chemical reactions that incorporate various functional groups into the quinoline core. For example, the synthesis of 1-substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids illustrates the process of incorporating different substituents at specific positions on the quinoline ring to enhance antibacterial activity and DNA-gyrase inhibition (Domagala et al., 1988). Similarly, the palladium-catalyzed oxidative carbonylation of 2-ethynylaniline derivatives provides a method for synthesizing quinoline-4-one derivatives, showcasing the variety of chemical pathways available for quinoline synthesis (Costa et al., 2004).

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by a fused benzene and pyridine ring, with additional substituents that influence the compound's physical and chemical properties. X-ray diffraction and NMR spectroscopy are commonly used to elucidate the structure of these compounds, providing insights into their conformation and the effects of different substituents on the molecule's overall geometry and reactivity.

Chemical Reactions and Properties

Quinoline derivatives undergo a range of chemical reactions, including substitutions, additions, and cyclizations, that alter their chemical properties and biological activities. These reactions are influenced by the presence of functional groups on the quinoline core and the compound's electronic structure. For instance, the synthesis of 4H-3,1-benzoxazines, quinazolin-2-ones, and quinoline-4-ones involves cyclization-alkoxycarbonylation reactions that demonstrate the reactivity of quinoline derivatives under different conditions (Costa et al., 2004).

科学研究应用

抗菌活性

喹啉衍生物已被合成并评估其作为抗菌剂的潜力。研究表明,某些喹啉羧酸衍生物表现出有希望的抗菌和抗真菌活性。这些活性是使用微量肉汤稀释技术针对包括白色念珠菌和新型隐球菌在内的病原体进行评估的(Srinivasan et al., 2010)。类似地,其他研究强调了 6,7,8-多取代和 6,7-和 7,8-二取代喹啉衍生物对革兰氏阳性菌和革兰氏阴性菌的抗菌潜力,表明了开发新型抗菌剂的潜在途径(Koga et al., 1980)。

合成方法

喹啉衍生物的合成一直是开发高效且多功能方法的兴趣所在。例如,已显示来自 N-保护四氢吡啶的芳基自由基经历分子内环化,从而形成 N-保护的八氢苯并[f]喹啉。这种方法提供了反式和顺式稠合八氢苯并[f]喹啉的选择性合成,为合成有机化学领域做出了贡献(Ripa & Hallberg, 1998)。

治疗应用

喹啉衍生物还因其在抗菌作用之外的潜在治疗应用而受到研究。例如,喹啉-8-甲酰胺已被研究为聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂,PARP-1 是一种在 DNA 修复过程中很重要的酶。这些抑制剂通过分子内氢键维持所需的药效团构象,表现出多种治疗活性,包括潜在的抗癌作用(Lord et al., 2009)。此外,氨基烷基吲哚并[3,2-b]喹啉-甲酰胺已显示出通过抑制疟疾寄生虫中的血红蛋白摄取而作为口服有效的抗疟疾剂的希望(Mudududdla et al., 2018)。

属性

IUPAC Name |

2,3,6-trimethyl-N-(2-oxopiperidin-3-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c1-10-6-7-14-13(9-10)16(11(2)12(3)20-14)18(23)21-15-5-4-8-19-17(15)22/h6-7,9,15H,4-5,8H2,1-3H3,(H,19,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIMNWVLXTWKGIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(N=C2C=C1)C)C)C(=O)NC3CCCNC3=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-[3-chloro-4-(1-pyrrolidinyl)benzoyl]-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5513356.png)

![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5513366.png)

![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)

![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)

![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)

![N-(3,4-difluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513412.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-isopropylbenzamide](/img/structure/B5513431.png)

![ethyl 4-[(4-methoxyphenyl)amino]-5-methylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5513445.png)

![N-{4-[2-(4H-1,2,4-triazol-3-ylthio)acetyl]phenyl}acetamide](/img/structure/B5513452.png)

![N'-(2-furylmethylene)-4-[(4-methylphenyl)amino]butanohydrazide](/img/structure/B5513460.png)